molecular formula C11H21NO2 B2775681 Methyl 6-butylpiperidine-3-carboxylate CAS No. 2168979-61-9

Methyl 6-butylpiperidine-3-carboxylate

Cat. No.: B2775681
CAS No.: 2168979-61-9
M. Wt: 199.294
InChI Key: MHFQCWWWNQDMKV-UHFFFAOYSA-N
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Description

Methyl 6-butylpiperidine-3-carboxylate is a piperidine-based ester that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds within this chemical class are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) and are valued for their potential to modulate biological activity . The piperidine ring and carboxylate functional group provide handles for further chemical modification, enabling researchers to create diverse compound libraries for drug discovery projects. As a chiral scaffold, it can be used in the synthesis of more complex molecules targeting a range of therapeutic areas. This chemical is strictly for research and development purposes. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-butylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-4-5-10-7-6-9(8-12-10)11(13)14-2/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFQCWWWNQDMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of Methyl 6 Butylpiperidine 3 Carboxylate Derivatives

Carboxylate Ester Reactivity and Transformations

The methyl ester group is a key site for nucleophilic acyl substitution, allowing for its conversion into other important functional groups.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The methyl ester of 6-butylpiperidine-3-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 6-butylpiperidine-3-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves treatment with an aqueous base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is a reversible process driven to completion by using a large excess of water. While specific conditions for this exact ester are not widely documented, the hydrolysis of related piperidine (B6355638) esters is a standard transformation. For instance, the hydrolysis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate to its carboxylic acid is a documented step in synthetic pathways.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting Methyl 6-butylpiperidine-3-carboxylate with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 6-butylpiperidine-3-carboxylate and methanol (B129727). Scandium(III) triflate is one catalyst that has been shown to be effective for the direct transesterification of various carboxylic esters in boiling alcohols. google.com This reaction is reversible and is typically driven forward by using a large excess of the reactant alcohol.

Table 1: Potential Reactions of the Carboxylate Ester Group
TransformationReactantsProductGeneral Conditions
HydrolysisH₂O, NaOH (aq) then H₃O⁺6-Butylpiperidine-3-carboxylic acidBasic (saponification)
HydrolysisH₂O, H⁺ (catalyst)6-Butylpiperidine-3-carboxylic acidAcidic
TransesterificationEthanol (excess), H⁺ or Base catalystEthyl 6-butylpiperidine-3-carboxylateAcid or base catalysis

Amidation and Decarboxylation Pathways

Amidation: The methyl ester can be converted directly to an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, can be performed under various conditions. In some cases, heating the ester with the amine is sufficient. More advanced methods utilize metal catalysts, such as nickel or niobium pentoxide, to facilitate the amidation of esters under milder conditions. nih.gov For example, nickel-catalyzed systems have been developed for the direct amidation of methyl esters with a broad range of amines, including primary and secondary aliphatic amines and anilines. nih.gov This allows for the synthesis of a diverse array of N-substituted 6-butylpiperidine-3-carboxamides.

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, is not a typical reaction pathway for simple alkyl esters like this compound. This reaction generally requires the presence of an activating group, such as a carbonyl, at the β-position relative to the carboxyl function (i.e., a β-keto acid). Since the target molecule lacks such an activating group, decarboxylation is not an anticipated transformation under standard conditions.

Piperidine Nitrogen Reactivity and Derivatization

The secondary amine in the piperidine ring is a nucleophilic and basic center, making it a prime location for derivatization.

N-Alkylation and N-Derivatization Reactions

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation or N-acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen is a common transformation. One of the most effective methods is reductive amination (or reductive methylation when introducing a methyl group). This process involves reacting the secondary amine with an aldehyde or ketone (e.g., formaldehyde (B43269) to introduce a methyl group) in the presence of a reducing agent. This method was employed in the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, where the secondary amine was methylated using formaldehyde and catalytic hydrogenation (H₂/Pd-C). researchgate.net Another patent describes a similar catalytic reductive methylation of a piperidine derivative using formaldehyde in a hydrogen atmosphere. google.com Direct alkylation using alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate is also a viable, though potentially less selective, method. researchgate.net

N-Derivatization: Besides alkylation, the nitrogen can undergo other derivatization reactions, such as acylation with acyl chlorides or anhydrides to form N-acyl derivatives, or reaction with sulfonyl chlorides to produce sulfonamides.

Table 2: Reactivity of the Piperidine Nitrogen
TransformationReactantsProductTypical Conditions
N-Methylation (Reductive Amination)Formaldehyde, H₂, Pd/CMethyl 1-methyl-6-butylpiperidine-3-carboxylateCatalytic Hydrogenation google.comresearchgate.net
N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)Methyl 1-alkyl-6-butylpiperidine-3-carboxylateBase in a polar aprotic solvent (e.g., DMF) researchgate.net
Salt FormationHClThis compound hydrochlorideTreatment with acid in an organic solvent nih.gov

Formation of Salts and Associated Chemical Behavior

As a secondary amine, the piperidine nitrogen is basic and readily reacts with acids to form ammonium (B1175870) salts. Treatment of this compound with an acid such as hydrochloric acid (HCl) will yield the corresponding hydrochloride salt. nih.gov The formation of a salt significantly alters the physicochemical properties of the compound, most notably increasing its water solubility and improving its stability, often converting it into a crystalline solid that is easier to handle and purify. nih.gov This is a standard procedure for compounds containing basic amine functionalities.

Functional Group Interconversions on the Butyl Side Chain and Piperidine Ring

While the ester and amine groups are the most reactive sites, the C-H bonds on the piperidine ring and the butyl side chain can also undergo transformation, typically under more forcing or specific catalytic conditions.

Butyl Side Chain: There is a lack of specific documented research on the functional group interconversions of the butyl side chain in the context of this particular piperidine structure. In general, such unactivated alkyl chains are relatively inert. Functionalization would likely require radical-based reactions or powerful oxidizing agents, which could also affect other parts of the molecule.

Piperidine Ring: The piperidine ring itself can be a substrate for various transformations.

Oxidation: Oxidation of the piperidine ring is a known reaction. For N-substituted piperidines, oxidation can occur at the carbon atom alpha to the nitrogen (the C2 or C6 position) to yield a lactam (a cyclic amide). The oxidation of 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines using mercuric acetate-edetic acid (EDTA) has been shown to produce 2-piperidones and 6-piperidones. researchgate.net The presence of the C6-butyl group would likely influence the regioselectivity of such an oxidation.

C-H Functionalization: Modern synthetic methods allow for the direct, catalyst-controlled C-H functionalization of piperidine rings. nih.govnih.gov These advanced methods can introduce new functional groups at specific positions (C2, C3, or C4) by employing specialized rhodium catalysts and appropriate N-protecting groups. nih.govnih.gov For example, selective functionalization at the C2 position of N-Boc-piperidine has been achieved through rhodium-catalyzed C-H insertion reactions. nih.gov While powerful, the application of these specific methods to this compound has not been reported and would require empirical investigation.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like Methyl 6-butylpiperidine-3-carboxylate. mdpi.comuliege.be This method typically generates protonated molecular ions, denoted as [M+H]⁺, with minimal fragmentation in a single-stage MS experiment. mdpi.com For this compound (Molecular Formula: C₁₁H₂₁NO₂, Molecular Weight: 199.29 g/mol ), the primary ion observed in the positive ion mode would be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 200.30.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor [M+H]⁺ ion, provide valuable structural information. The fragmentation of related piperidine (B6355638) alkaloids often involves the loss of neutral molecules. scielo.br For this compound, predictable fragmentation pathways would include the loss of the butyl group or cleavage at the ester moiety.

Table 1: Predicted ESI-MS Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 200.30 Protonated molecular ion
[M+H - CH₃OH]⁺ 168.26 Loss of methanol (B129727) from the ester group

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that subjects the analyte to a high-energy electron beam, resulting in the formation of a molecular ion (M⁺•) and extensive, predictable fragmentation. nih.gov This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.

The EI mass spectrum of this compound is expected to show a molecular ion peak at m/z 199. The fragmentation is dominated by cleavages that lead to the formation of stable carbocations and radicals. nih.gov Key fragmentation pathways for this structure include alpha-cleavage adjacent to the nitrogen atom within the piperidine ring and fragmentation of the ester and butyl substituents. rutgers.eduresearchgate.net

Table 2: Predicted EI-MS Fragmentation Data for this compound

Fragment Ion Predicted m/z Proposed Fragmentation Pathway
M⁺• 199 Molecular ion
[M - •C₄H₉]⁺ 142 Alpha-cleavage with loss of the butyl radical
[M - •OCH₃]⁺ 168 Loss of a methoxy (B1213986) radical from the ester
[M - •COOCH₃]⁺ 140 Loss of the carbomethoxy radical

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine, ester, and alkyl functionalities.

The presence of an N-H bond in the piperidine ring and a C=O bond in the ester group allows for intermolecular hydrogen bonding, which can cause a broadening and a slight shift to lower wavenumbers for the associated stretching bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3300–3500 N-H Stretch Secondary Amine Medium, potentially broad
2850–2960 C-H Stretch Alkyl (CH, CH₂, CH₃) Strong
~1735 C=O Stretch Saturated Ester Strong, sharp libretexts.org
1000–1300 C-O Stretch Ester Strong libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. ikm.org.my The utility of this technique for this compound is limited due to the absence of an extensive chromophore system, such as conjugated double bonds or aromatic rings.

The primary electronic transition observable for this compound is the weak n→π* (n to pi-star) transition associated with the non-bonding electrons of the oxygen atom in the ester carbonyl group. ikm.org.my This absorption is typically found in the low UV range. Consequently, while UV-Vis spectroscopy can be used for quantitative analysis via a detector in an HPLC system, it provides minimal information for detailed structural elucidation of this specific molecule.

Table 4: Predicted UV-Vis Absorption for this compound

Predicted λₘₐₓ (nm) Electronic Transition Chromophore

Chromatographic Methods for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. dcu.ie A reversed-phase method is typically employed for molecules of this polarity.

The basic nature of the piperidine nitrogen requires the addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to ensure good peak shape by preventing interaction with residual silanol (B1196071) groups on the stationary phase. nih.gov Detection is commonly achieved with a UV detector set to a low wavelength to capture the carbonyl absorbance or, for greater sensitivity and structural confirmation, with a mass spectrometer (LC-MS). nih.gov

Table 5: Typical HPLC Parameters for Analysis of this compound

Parameter Condition
Mode Reversed-Phase
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) epa.gov
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile (B52724) or Methanol + 0.1% TFA
Elution Gradient (e.g., 5% to 95% B over 10 minutes)
Flow Rate 1.0 mL/min

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. researchgate.net This technique is primarily designed for the analysis of high molecular weight macromolecules, such as synthetic polymers and proteins.

For a small molecule like this compound (MW = 199.29 g/mol ), GPC is not a suitable method for purity analysis or separation from common synthetic impurities, which are likely to be of similar size. The resolution of GPC in the low molecular weight range is insufficient for this purpose. researchgate.net Other chromatographic techniques, particularly HPLC and Gas Chromatography (GC), are far more effective for assessing the purity of this compound.

Hyphenated Analytical Techniques for Integrated Characterization (e.g., LC-MS/MS, HPLC-SPE-NMR-TOF-MS)

Hyphenated analytical techniques are powerful tools for the detailed characterization of compounds, providing a wealth of information from a single analysis. The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) or with solid-phase extraction-nuclear magnetic resonance spectroscopy-time of flight-mass spectrometry (HPLC-SPE-NMR-TOF-MS) offers an integrated approach to confirm the structure and assess the purity of newly synthesized molecules like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. This method is particularly useful for identifying and quantifying trace-level impurities and for confirming the molecular weight and fragmentation pattern of the target compound.

In a typical LC-MS/MS analysis of this compound, the compound is first separated from any impurities on a reversed-phase HPLC column. The eluent from the HPLC is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). The protonated molecule [M+H]⁺ is then selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in the collision cell (q2), and the resulting fragment ions are analyzed in the third mass analyzer (Q3).

The fragmentation pattern observed in the MS/MS spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. For this compound, key fragmentations would be expected to occur at the ester group, the butyl side chain, and the piperidine ring.

Detailed Research Findings from LC-MS/MS Analysis

A hypothetical LC-MS/MS analysis of a synthesized batch of this compound could yield the data presented in the following tables. The chromatographic conditions would be optimized to achieve good separation of the main compound from potential by-products.

Table 1: Hypothesized LC-MS/MS Method Parameters for the Analysis of this compound

ParameterValue
LC System High-Performance Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C

The expected mass transitions for this compound would be based on its molecular weight and predicted fragmentation pathways. With a molecular formula of C₁₁H₂₁NO₂, the molecular weight is 199.29 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 200.15.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 200.15)

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/LossCollision Energy (eV)
200.15144.10Loss of butene (-C₄H₈)15
200.15140.13Loss of methyl formate (B1220265) (-CH₃OCHO)20
200.15112.08Piperidine ring fragment after loss of butyl and carboxyl groups25
200.1584.08Butylpiperidine fragment30

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS)

For an even more comprehensive structural elucidation, the powerful hyphenated technique of HPLC-SPE-NMR-TOF-MS can be employed. This setup allows for the separation of components by HPLC, followed by trapping of the analytes of interest on a solid-phase extraction (SPE) cartridge. The trapped compound can then be eluted into an NMR spectrometer for detailed structural analysis and also analyzed by a high-resolution time-of-flight mass spectrometer (TOF-MS) for accurate mass determination. scilit.com

This technique is particularly valuable for the definitive identification of unknown impurities or degradation products, as it provides both precise mass information and detailed NMR spectroscopic data from the same sample injection. The combination of these techniques provides an unparalleled level of confidence in the structural assignment.

Integrated Characterization Workflow

An integrated approach utilizing these hyphenated techniques would involve an initial screening by LC-MS/MS to identify the main components and any impurities in the sample. Based on these results, specific peaks of interest can be targeted for collection using HPLC-SPE. Subsequent NMR analysis of the trapped fractions would provide detailed structural information, including stereochemistry, while TOF-MS would confirm the elemental composition through accurate mass measurement. This multi-faceted approach ensures a thorough and unambiguous characterization of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.netnih.govscirp.org It is a common approach for predicting the molecular properties of organic compounds, including piperidine (B6355638) derivatives. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, electronic properties, and vibrational frequencies. nih.govscirp.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For a molecule like Methyl 6-butylpiperidine-3-carboxylate, this process is particularly important due to the conformational flexibility of the piperidine ring and its substituents.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net However, the presence of substituents at the 3- and 6-positions introduces the possibility of multiple stereoisomers (cis/trans) and conformers (axial/equatorial). For a disubstituted piperidine, the relative stability of different conformers is determined by the interplay of several factors:

1,3-Diaxial Interactions: A major source of steric strain arises when a substituent is in an axial position, as it can clash with the other axial hydrogens on the same side of the ring. Larger substituents, like a butyl group, would create significant 1,3-diaxial strain, making an equatorial position strongly preferred. nih.gov

Gauche Interactions: Interactions between adjacent substituents or between a substituent and a ring carbon can also influence stability.

Allylic Strain (A1,3-strain): In N-acyl or N-aryl piperidines, allylic strain can favor an axial position for a substituent at the 2-position, but this is less relevant for the title compound unless the nitrogen is derivatized. acs.org

Computational analysis would involve optimizing the various possible chair conformations (e.g., diequatorial, diaxial, and axial-equatorial) for both cis and trans isomers to identify the global minimum energy structure. researchgate.net The relative energies of these conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann weighting factor. researchgate.net Studies on related substituted piperidines have shown that DFT methods can reliably predict these conformational preferences. acs.orgd-nb.info

Table 1: Hypothetical Conformational Energy Analysis for this compound This table is illustrative and not based on published data for the specific molecule.

Isomer Butyl Group Position Carboxylate Group Position Relative Energy (kcal/mol) Key Steric Interactions
trans Equatorial Equatorial 0.00 (Reference) Minimal steric strain
trans Axial Axial High Severe 1,3-diaxial (Butyl)
cis Equatorial Axial Moderate 1,3-diaxial (Carboxylate)
cis Axial Equatorial High 1,3-diaxial (Butyl)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov DFT calculations are widely used to compute the energies and visualize the spatial distribution of these orbitals. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, while the LUMO would likely be distributed over the carbonyl group of the ester function.

Table 2: Representative FMO Data from a Related Piperidine Derivative Data for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, illustrating typical values. nih.gov

Parameter Value (eV)
EHOMO -5.212
ELUMO -2.047
HOMO-LUMO Gap (ΔE) 3.165

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the electron density surface, with different colors representing different potential values.

Red regions (negative potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen or nitrogen. These are the most likely sites for electrophilic attack.

Blue regions (positive potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to heteroatoms. These are susceptible to nucleophilic attack.

Green regions (neutral potential): Represent areas with a neutral electrostatic potential.

For this compound, the MESP map would be expected to show a strong negative potential (red) around the carbonyl oxygen of the ester group and a slightly less negative potential around the nitrogen atom. Positive potentials (blue) would be found around the N-H proton and the hydrogens of the alkyl groups.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities. rsc.org Studies on piperidine and other heterocyclic compounds have successfully used TD-DFT to assign absorption bands to specific electronic transitions, such as n → π* or π → π*. researchgate.netmdpi.com For this compound, TD-DFT calculations could identify the transitions responsible for its UV absorption, which would likely involve the non-bonding electrons of the nitrogen and the π-system of the ester group.

Solvation Effects Modeling (e.g., Polarizable Continuum Model (PCM))

Chemical reactions and properties are often significantly influenced by the solvent. Implicit solvation models are a computationally efficient way to account for these effects. psu.edufaccts.de The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like PCM (CPCM), are among the most popular. faccts.defaccts.de In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. faccts.de This approach allows for the calculation of molecular properties, such as conformational energies and electronic spectra, in different solvent environments. researchgate.netresearchgate.net For this compound, PCM could be used to model how the stability of different conformers changes with solvent polarity, as polar solvents might stabilize conformers with larger dipole moments.

Reactivity Descriptors and Mechanistic Insights from Computational Data

Data derived from DFT calculations can be used to compute a range of "reactivity descriptors" that provide quantitative insights into a molecule's chemical behavior. scirp.orgias.ac.in These descriptors are based on the energies of the frontier molecular orbitals and are used to predict reactivity and selectivity. ias.ac.in

Key global reactivity descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These parameters help to quantify the concepts derived from FMO analysis. nih.govresearchgate.net For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. By calculating these descriptors for this compound, one could predict its general reactivity profile and compare it to other related compounds. This information, combined with the analysis of local reactivity descriptors like Fukui functions, can provide valuable insights into reaction mechanisms. ias.ac.in

Correlation of Theoretical Predictions with Experimental Observations

The validation and utility of theoretical and computational models in chemistry hinge on their ability to accurately reproduce and predict experimental results. For piperidine derivatives, including this compound, computational methods such as Density Functional Theory (DFT) are frequently employed to forecast a range of molecular properties. The correlation of these theoretical predictions with experimental observations is a critical step in computational research, providing insights into the structural, spectroscopic, and electronic characteristics of the molecule.

Studies on related piperidine structures demonstrate a strong congruence between calculated data and empirical findings. colab.ws This alignment confirms the validity of the computational models and allows for a deeper interpretation of experimental results.

Structural Parameters

One of the most direct comparisons between theory and experiment involves molecular geometry. Experimental techniques like X-ray crystallography provide precise measurements of bond lengths and angles for molecules in the solid state. Theoretical calculations, performed on an isolated molecule in the gas phase, can predict these parameters with remarkable accuracy. For piperidine derivatives, DFT calculations have been successfully used to investigate structural properties. researchgate.net The optimized molecular geometry from these calculations can be compared with crystallographic data, where available, to validate the chosen theoretical method. Discrepancies between solid-state experimental data and gas-phase calculations can often be explained by intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. researchgate.net

Spectroscopic Properties

The correlation between predicted and observed spectra is a powerful tool for structural elucidation.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical frequency calculations are invaluable for assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. DFT methods can predict the vibrational frequencies and intensities of a molecule. colab.ws While raw calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled using an appropriate factor to achieve excellent agreement. This correlation allows for the unambiguous assignment of complex spectral bands to specific molecular motions (e.g., C-H stretching, C=O stretching, ring vibrations). Studies on various piperidine-containing compounds have shown that calculated vibrational energies are in perfect agreement with experimental frequencies for different functional groups. colab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict NMR chemical shifts (¹H and ¹³C). The accuracy of these predictions provides strong support for structural assignments made from experimental NMR data. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be derived. Comparing these with the experimental spectrum helps confirm the stereochemistry and conformation of the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com The calculated maximum absorption wavelengths (λmax) can be compared with experimental measurements to understand the electronic structure and chromophores within the molecule.

Reactivity and Electronic Properties

Computational models provide insights into molecular reactivity through the calculation of various descriptors.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. While these are theoretical constructs, their implications can be correlated with experimental observations of reaction kinetics and pathways. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. These maps provide a theoretical basis for understanding intermolecular interactions and predicting sites of chemical reactions, which can be validated through experimental reactivity studies. researchgate.net

The strong correlation typically observed between theoretical predictions and experimental data for the piperidine scaffold lends high confidence to the application of these computational methods for studying molecules like this compound, even when extensive experimental data is not yet available. colab.wsresearchgate.net

Data Tables

To illustrate the correlation, the following tables present typical comparative data for a representative piperidine derivative, based on findings in the literature. colab.ws

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch33503355
C-H Asymmetric Stretch (CH₂)29402945
C-H Symmetric Stretch (CH₂)28602865
C=O Stretch (Ester)17351740
C-N Stretch11051110
C-O Stretch (Ester)12401245

Note: Calculated frequencies are often scaled to correct for anharmonicity and basis set limitations.

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C=O (Ester)172.5173.0
C6 (Piperidine Ring)58.058.5
C5 (Piperidine Ring)28.128.5
C4 (Piperidine Ring)25.526.0
C3 (Piperidine Ring)40.240.8
C2 (Piperidine Ring)45.846.2
O-CH₃ (Ester)51.552.0
C1' (Butyl Chain)36.436.9

Note: Calculated shifts are typically referenced to a standard (e.g., TMS) calculated at the same level of theory.

Role As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Piperidine (B6355638) Derivatives

The piperidine ring is a key structural component in a vast number of pharmaceuticals and natural products. Methyl 6-butylpiperidine-3-carboxylate is a valuable starting material for creating more elaborate piperidine-containing molecules. The secondary amine can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol, providing further opportunities for diversification.

For instance, the synthesis of polysubstituted piperidines often relies on the stereocontrolled functionalization of existing piperidine rings. nih.gov Methodologies such as intramolecular cyclizations and multicomponent reactions can be employed to construct complex piperidine scaffolds. nih.govmdpi.com While specific examples utilizing this compound are not prevalent in the literature, its structure is amenable to these synthetic strategies.

Table 1: Potential Reactions for the Elaboration of this compound

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, BaseN-Alkyl-6-butylpiperidine-3-carboxylate
N-AcylationAcyl chloride, BaseN-Acyl-6-butylpiperidine-3-carboxylate
Ester HydrolysisAqueous acid or base6-Butylpiperidine-3-carboxylic acid
Amide CouplingCarboxylic acid, Amine, Coupling agentN-Substituted-6-butylpiperidine-3-carboxamide
Ester ReductionReducing agent (e.g., LiAlH4)(6-Butylpiperidin-3-yl)methanol

Utilization as a Scaffold for Heterocyclic Amino Acid Analogs

Heterocyclic amino acids are non-proteinogenic amino acids that are integral components of many biologically active peptides and small molecules. nih.gov They are often used to introduce conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. Piperidine-3-carboxylic acid, a close analog of the title compound, is a known precursor for such molecules. nih.gov

This compound can serve as a scaffold for the synthesis of novel heterocyclic amino acid analogs. The piperidine ring acts as a conformationally restricted mimic of the backbone of natural amino acids. The carboxylic acid functionality (after hydrolysis of the methyl ester) provides the necessary handle for incorporation into peptide chains using standard peptide coupling techniques. The 6-butyl substituent can provide a lipophilic side chain that can interact with hydrophobic pockets in protein targets. The development of synthetic routes to such non-proteinogenic amino acids is an active area of research. nih.govnih.govfrontiersin.org

Intermediate in the Synthesis of Diverse Organic Molecules, including Pyridine (B92270) Derivatives

Beyond its use in constructing piperidine-based molecules, this compound can also serve as an intermediate in the synthesis of other heterocyclic systems. For example, the dehydrogenation of the piperidine ring would lead to the corresponding pyridine derivative, methyl 6-butylnicotinate. Pyridine derivatives are another important class of heterocycles with a wide range of applications in pharmaceuticals, agrochemicals, and materials. nih.govsemanticscholar.orgsemanticscholar.org

The synthesis of substituted pyridines is a significant focus in organic chemistry. ukm.edu.my While the direct dehydrogenation of a substituted piperidine is a plausible transformation, other synthetic strategies might also be employed to convert this compound into various pyridine derivatives.

Table 2: Potential Transformation to a Pyridine Derivative

Starting MaterialReactionProduct
This compoundDehydrogenation (e.g., with a catalyst like Pd/C at high temperature)Methyl 6-butylnicotinate

Application in the Construction of Compounds with Defined Stereochemistry

The stereochemistry of a molecule is often critical to its biological activity. This compound possesses two stereocenters (at the 3 and 6 positions), meaning it can exist as four possible stereoisomers. The use of a specific stereoisomer as a starting material can allow for the synthesis of enantiomerically pure or diastereomerically enriched products.

Asymmetric synthesis, the process of creating a specific stereoisomer of a chiral molecule, is a cornerstone of modern drug discovery and development. nih.govmdpi.comencyclopedia.pub Chiral building blocks like this compound are invaluable in this endeavor. Stereoselective reactions can be performed on the existing chiral scaffold to introduce new stereocenters with a high degree of control. For example, the stereochemistry at the 6-position can direct the approach of reagents to the 3-position, leading to a specific diastereomer. The principles of asymmetric synthesis can be applied to utilize the inherent chirality of this compound to construct complex molecules with defined three-dimensional structures. rsc.orgmdpi.comresearchgate.net

Q & A

Q. What statistical methods are appropriate for analyzing biological activity data involving this compound?

Q. How does the butyl substituent influence the compound’s conformational stability?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER) to assess rotational barriers of the butyl chain. Analyze Boltzmann populations of chair vs. boat conformers via low-temperature NMR. Correlate with SCXRD torsional angles .

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